2-乙氧基-4-硝基苯胺

描述

2-Ethoxy-4-nitroaniline, also known as ENA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. ENA is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of pharmaceuticals, agrochemicals, and dyes.

科学研究应用

染料工业:偶氮染料合成

2-乙氧基-4-硝基苯胺: 主要用作偶氮染料合成中的重氮组分。这些染料以其鲜艳的橙色到红色而闻名,因此非常适合染色纺织品、皮革制品和纸制品。 该化合物能够参与各种反应,如偶联和缩合反应,从而可以合成具有特定颜色性质的新化合物 .

医药中间体

在医药研究中,2-乙氧基-4-硝基苯胺 作为各种药物合成的中间体。 其分子结构允许进行修饰,从而可以开发出具有潜在治疗应用的新型药物化合物 .

高分子化学

该化合物在高分子化学中用作单体或结构单元。它用于生产具有所需性能的聚合物,例如提高强度、柔韧性或耐化学性。 将2-乙氧基-4-硝基苯胺并入聚合物链中可以产生具有独特特性的材料,适用于工业应用 .

光学应用:非线性光学(NLO)

2-乙氧基-4-硝基苯胺: 用于有机单晶的生长,用于光学应用。由于这些材料的响应速度快以及可以优化分子结构以最大程度地提高非线性响应,因此它们在光子学应用中很重要。 这些材料的 NLO 特性在激光光谱学、光调制器和高速信息处理等技术中至关重要 .

分析研究:生色团

该化合物用于合成光折变聚合物作为新型生色团。 生色团是分子的一部分,负责它们的顏色,并用于分析研究以确定其他化合物的存在,例如合成中的邻苯二酚衍生物 .

传感器技术

由于其光学特性,2-乙氧基-4-硝基苯胺 可用于传感器技术。 它在特定条件下发光的特性使其成为开发传感器以检测环境中的各种物理或化学变化的候选者 .

彩色显示器

2-乙氧基-4-硝基苯胺 衍生物产生的鲜艳色彩使其适合用于彩色显示器。 它们可用于创建显示特定颜色的像素,从而有助于提高显示器的整体质量和性能 .

环境监测

2-乙氧基-4-硝基苯胺: 也可应用于环境监测。 它的化学性质可以用来开发检测污染物或环境条件变化的分析方法和测试,有助于评估和管理生态健康 .

安全和危害

2-Ethoxy-4-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment as required, and should be used only outdoors or in a well-ventilated area .

作用机制

Target of Action

2-Ethoxy-4-nitroaniline is an organic compound that primarily targets the reductive transformations of organic nitro compounds . These transformations are of great importance for the chemical industry, as the products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Mode of Action

The compound interacts with its targets through photocatalytic reductive transformations . These processes occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .

Biochemical Pathways

The biochemical pathways affected by 2-Ethoxy-4-nitroaniline involve the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization of various organic compounds .

Pharmacokinetics

It suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

It is known that the compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-4-nitroaniline. For instance, the compound’s reductive transformations are photocatalytic, meaning they are initiated by light quanta . Therefore, the presence and intensity of light can significantly affect the compound’s action. Additionally, the compound’s action can be influenced by the presence of other substances, such as sodium hydrosulfite, metals (iron, tin, and zinc), or hydrogen, which are used in the reduction of nitro compounds .

生化分析

Biochemical Properties

2-Ethoxy-4-nitroaniline, like its analog, may participate in various biochemical reactions. It could interact with enzymes, proteins, and other biomolecules, although the specific interactions have not been documented yet . The nitro group in the molecule could potentially undergo enzymatic reduction, generating reactive intermediates .

Cellular Effects

Its analog, 2-Methoxy-4-nitroaniline, has been reported to cause oxidative stress, resulting in cellular damage . It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the nitro group in the molecule can undergo enzymatic reduction, generating reactive intermediates . These intermediates could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Ethoxy-4-nitroaniline in laboratory settings are not well-documented. Its analog, 2-Methoxy-4-nitroaniline, has been studied in rodents. In these studies, the majority of the administered dose was excreted in urine within 72 hours, suggesting predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Dosage Effects in Animal Models

Studies on its analog, 2-Methoxy-4-nitroaniline, in rodents have shown that high doses can lead to decreased body weight and absolute kidney weight .

Metabolic Pathways

Its analog, 2-Methoxy-4-nitroaniline, is known to undergo metabolism within biological systems, leading to the formation of reactive intermediates .

Transport and Distribution

Its analog, 2-Methoxy-4-nitroaniline, is known to have predominant urinary excretion and low tissue distribution .

Subcellular Localization

Its analog, 2-Methoxy-4-nitroaniline, is known to have low tissue distribution , suggesting that it may not accumulate significantly in specific cellular compartments.

属性

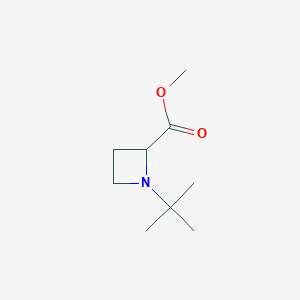

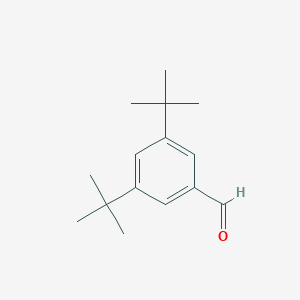

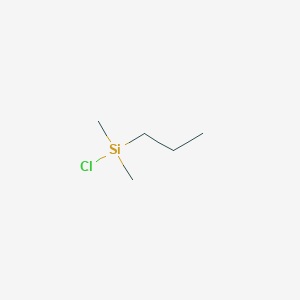

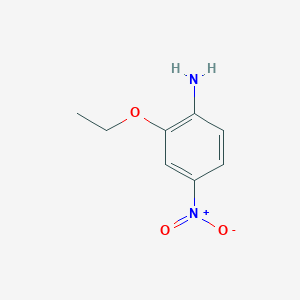

IUPAC Name |

2-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHDQKCCXTFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066041 | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16383-89-4 | |

| Record name | 2-Ethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。